molecular formula C₂₅H₄₀O₅ B1139997 Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate CAS No. 14772-92-0

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate

Cat. No.: B1139997
CAS No.: 14772-92-0
M. Wt: 420.58
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is a synthetic derivative of petromyzonol, a bile salt derivative isolated from the sea lamprey (petromyzon marinus) ammocoete (larval form) . Bile salts are known to interact with various targets including bile acid receptors such as FXR (Farnesoid X receptor) and TGR5 (G-protein coupled bile acid receptor 1).

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. It is a Bronsted acid, capable of donating a hydron to an acceptor

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.

Metabolic Pathways

5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate can be synthesized from cholan-24-oic acid, 7,12-bis(formyloxy)-3-oxo-, (5beta,7alpha,12alpha)- . The synthesis involves several steps, including esterification and oxidation reactions. The reaction conditions typically require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which influence its biochemical properties and interactions. Its synthetic origin and specific applications in research further distinguish it from other bile acid derivatives .

Properties

IUPAC Name

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOGAIBGCZRCL-SVHSVDIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.